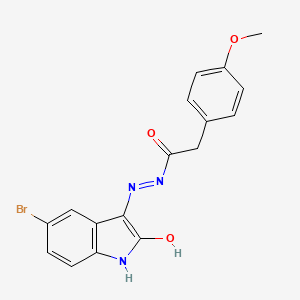![molecular formula C19H20N6OS B10864514 2-[1-(3-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide](/img/structure/B10864514.png)
2-[1-(3-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BICYCLO[221]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a bicyclic structure fused with a tetraazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Introduction of the Tetraazole Ring: This step often involves the reaction of the bicyclic compound with azide sources under specific conditions to form the tetraazole ring.
Attachment of the Quinoline Moiety: The quinoline group can be introduced through nucleophilic substitution reactions, where the bicyclic tetraazole compound reacts with quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the tetraazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and tetraazole derivatives.
Scientific Research Applications
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and tetraazole ring may facilitate binding to active sites, while the quinoline moiety can interact with hydrophobic pockets or aromatic residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
2-[(1-BICYCLO[2.2.1]HEPT-2-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE: Lacks the tetraazole ring, which may affect its binding affinity and specificity.
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-PYRIDYL)ACETAMIDE: Substitutes the quinoline moiety with a pyridine ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both the tetraazole ring and quinoline moiety in 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE provides a unique combination of structural features that can enhance its binding interactions and functional versatility compared to similar compounds.
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide |
InChI |
InChI=1S/C19H20N6OS/c26-18(21-16-7-8-20-15-4-2-1-3-14(15)16)11-27-19-22-23-24-25(19)17-10-12-5-6-13(17)9-12/h1-4,7-8,12-13,17H,5-6,9-11H2,(H,20,21,26) |
InChI Key |
XHARTEHOSRSMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C(=NN=N3)SCC(=O)NC4=CC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10864453.png)
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10864457.png)
![3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
![(11-benzyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B10864481.png)
![2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10864484.png)
![Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}butanoate](/img/structure/B10864490.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864495.png)
![2-Phenyl-4-[3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B10864496.png)
![2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10864506.png)
![3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10864507.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10864510.png)
